molecular formula C16H16N2O3S B2895070 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-carboxamide CAS No. 922128-48-1

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-carboxamide

Cat. No.: B2895070
CAS No.: 922128-48-1
M. Wt: 316.38
InChI Key: YFSFCXBWFYMGCS-UHFFFAOYSA-N
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Description

Overview N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-carboxamide is a synthetic organic compound designed for research applications. It is characterized by a molecular framework featuring a 1,4-benzoxazepin-5-one core fused to a thiophene-2-carboxamide moiety. The benzoxazepine scaffold is recognized in medicinal chemistry for its potential to interact with various biological targets, and its derivatives have been investigated as inhibitors of key enzymes, such as PI3K, which are relevant in cell signaling pathways . The incorporation of the thiophene ring is a common bioisostere in drug discovery, often used to modulate a compound's lipophilicity, electronic properties, and overall metabolic profile . This combination of structural features makes it a compound of interest for further scientific investigation. Research Applications and Value The primary research value of this compound lies in its potential as a biochemical tool or a lead structure in pharmaceutical development. Researchers can utilize this benzoxazepine derivative in hit-to-lead optimization studies, particularly for probing structure-activity relationships (SAR) around the 4-alkyl substituent and the amide-linked aromatic system. Its structure suggests potential utility in projects targeting enzyme inhibition, given that similar benzoxazepin structures have been patented for their activity as PI3K inhibitors . Furthermore, thiophene-containing analogs are actively studied in anti-infective research, providing a rationale for its potential evaluation in such assays . Handling and Usage This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should handle the compound with appropriate care in a controlled laboratory environment. Data sheets are available upon request.

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-2-18-7-8-21-13-6-5-11(10-12(13)16(18)20)17-15(19)14-4-3-9-22-14/h3-6,9-10H,2,7-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSFCXBWFYMGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an anthranilic acid derivative with a suitable thiophene carboxylic acid derivative can lead to the formation of the desired oxazepine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural similarities with several classes of heterocycles, particularly benzoxazepins and thiophene derivatives. Key analogues include:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Reference
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-carboxamide C₁₆H₁₅N₂O₃S 315.37 Benzoxazepin, thiophene-carboxamide Target Compound
4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide C₁₉H₂₀N₂O₄ 340.37 Benzoxazepin, ethoxybenzamide
Ethyl 5-hydroxy-4,7-dioxo-3-phenyl-4,7-dihydrobenzo[b]thiophene-2-carboxylate C₁₉H₁₆O₆S 372.39 Benzothiophene, ester, ketone
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3-thiones Varies Varies Triazole, sulfonyl, thione

Key Observations :

  • Substituent Effects : The ethyl group in the target compound may enhance lipophilicity compared to the methyl group in BI96214 ().
  • Thiophene vs. Benzamide : The thiophene-carboxamide moiety introduces sulfur-based electronic effects, contrasting with the ethoxybenzamide group in BI96214, which may influence solubility and binding interactions.
  • Core Heterocycles : The benzoxazepin core differentiates the target from triazoles () and benzothiophenes (), which exhibit distinct tautomerism and reactivity.
Spectral and Analytical Data

IR Spectroscopy :

  • Target Compound : Expected C=O stretches (1660–1680 cm⁻¹, benzoxazepin and carboxamide) and absence of S-H bands (~2500–2600 cm⁻¹), similar to triazole thiones in .
  • BI96214 : IR would show benzamide C=O (~1680 cm⁻¹) and ether C-O (~1250 cm⁻¹) .
  • Benzothiophenes : Strong ketone C=O (1721 cm⁻¹) and ester C=O (1774 cm⁻¹) in .

NMR Spectroscopy :

  • Benzoxazepin protons (e.g., CH₂ of the oxazepin ring) would resonate at δ 3.5–4.5 ppm, while thiophene protons appear at δ 6.5–7.5 ppm, as seen in for analogous thiophene derivatives .
Tautomerism and Stability

The triazoles in exist in thione-thiol tautomeric equilibrium, stabilized by intramolecular hydrogen bonding . In contrast, the benzoxazepin-thiophene system lacks such tautomerism but may exhibit conformational flexibility due to the seven-membered ring.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-carboxamide?

  • Methodology : Utilize a multi-step synthesis approach starting with functionalization of the benzoxazepinone core. For example:

  • Step 1 : Introduce the ethyl group at the 4-position via alkylation under basic conditions (e.g., NaH in DMF).
  • Step 2 : Couple the thiophene-2-carboxamide moiety using HATU or EDC/NHS as coupling agents in anhydrous DCM .
  • Validation : Confirm yields and purity via HPLC (>95%) and compare melting points with literature values (if available) .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Analytical Workflow :

  • NMR : Assign 1H^1H and 13C^{13}C NMR peaks by referencing analogous benzoxazepine and thiophene derivatives. For instance, the thiophene ring protons typically resonate between δ 7.0–7.5 ppm, while the benzoxazepinone carbonyl appears near δ 170 ppm .
  • Mass Spectrometry : Use HRMS (ESI+) to confirm the molecular ion [M+H]+^+ with an error margin < 2 ppm .
  • Microanalysis : Perform elemental analysis (C, H, N, S) to validate stoichiometry .

Q. What computational tools are suitable for predicting this compound’s physicochemical properties?

  • Approach :

  • 3D Structure Optimization : Use Gaussian or ORCA with DFT (B3LYP/6-31G* basis set) to model the molecule’s geometry and electrostatic potential .
  • Solubility/LogP : Employ SwissADME or ACD/Labs to estimate partition coefficients and solubility profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Case Study : If NMR signals for the benzoxazepinone ring overlap with thiophene protons:

  • Solution 1 : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, HSQC can differentiate between aromatic protons and adjacent carbons .
  • Solution 2 : Compare experimental data with structurally similar compounds (e.g., N-(4-methoxyphenyl)thiophene-2-carboxamide, where methoxy groups simplify peak assignments) .

Q. What experimental designs are optimal for studying this compound’s stability under physiological conditions?

  • Protocol :

  • pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24 hours. Monitor degradation via LC-MS and identify hydrolytic byproducts (e.g., cleavage of the amide bond) .
  • Thermal Stability : Perform TGA/DSC to determine decomposition temperatures and identify thermally labile groups (e.g., oxazepinone ring) .

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